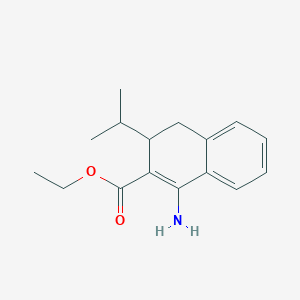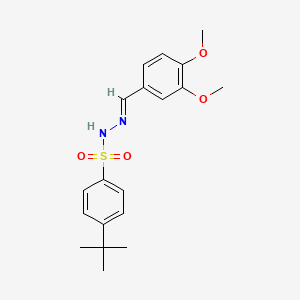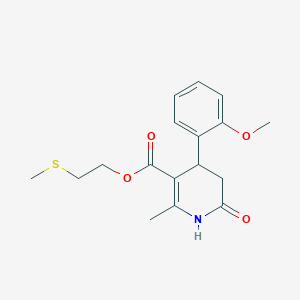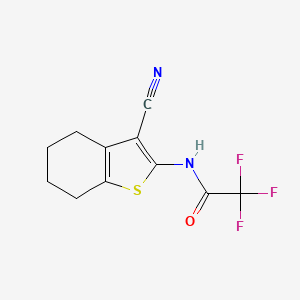
4-methoxy-N-4-pyridinylbenzamide
Vue d'ensemble
Description
4-methoxy-N-4-pyridinylbenzamide is a chemical compound studied for its molecular structure, synthesis, chemical reactions, and physical and chemical properties.
Synthesis Analysis
- The compound was synthesized using acylation reactions of aminophenol and 4-metoxybenzoylchloride in tetrahydrofuran (THF) (Karabulut et al., 2014).
- Another synthesis method involves no-carrier-added [18F]F− trapped on a QMA cartridge and eluted with MeCN(aq) (Hayashi et al., 2012).
Molecular Structure Analysis
- The molecular structure was determined using single crystal X-ray diffraction and DFT calculations, revealing that intermolecular interactions influence the molecular geometry (Karabulut et al., 2014).
- Another study found that the central pyridine ring in a similar compound carries four substituents, forming dihedral angles with other rings in the structure (Al‐Refai et al., 2016).
Chemical Reactions and Properties
- The kinetics of hydrolysis of methoxy functions in similar compounds have been determined, showing different hydrolysis rates for different methoxy groups (Cox et al., 1992).
- The compound N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide showed marked inhibition against various cancer cell lines (Huang et al., 2020).
Physical Properties Analysis
- Physical properties such as bond lengths, bond angles, and dihedral angles can be compared with theoretical DFT and X-ray crystallographic data (Karabulut et al., 2014).
Chemical Properties Analysis
- A study on a similar compound, 4-(2′-methoxyphenyl)-1-[2′-(N-2″-pyridinyl)-p-[18F]fluorobenzamido]ethylpiperazine, shows its potential as a serotonin 5‐HT1A antagonist (Plenevaux et al., 2000).
- The photoreaction of 2-halo-N-pyridinylbenzamide studied shows intramolecular cyclization mechanisms involving phenyl radicals (Park et al., 2001).
Applications De Recherche Scientifique
Anti-inflammatory Activities
A study highlighted the anti-inflammatory activities of substituted (pyridin-4-yl)phenyl-2-methoxybenzamide derivatives. Some synthesized compounds showed significant pharmacological responses, surpassing reference controls at low concentrations, suggesting their potential as anti-inflammatory agents (Azza A. Hussain et al., 2015).
Receptor Binding Studies
Receptor binding studies involving 4-substituted prolinol derivatives, which serve as precursors for new methoxybenzamide derivatives, revealed interesting structure-activity relationships across various receptor subtypes, indicating their utility in neuropsychiatric disorder research (Cornelia Heindl et al., 2003).
Corrosion Inhibition
Pyridine derivatives, including methoxybenzamide, have been studied for their corrosion inhibition properties on steel surfaces in acidic environments. These derivatives displayed significant inhibition efficiency, suggesting their potential applications in industrial corrosion protection (K. R. Ansari et al., 2015).
Molecular Docking and Kinase Inhibition
The design and synthesis of 3-methoxy-N-phenylbenzamide derivatives targeting the cellular mesenchymal-epithelial transition factor (c-MET) for cancer therapy were explored. Some compounds exhibited potent inhibitory activities against c-MET, underscoring their potential in cancer treatment strategies (Yingnan Jiang et al., 2016).
Orientations Futures
Propriétés
IUPAC Name |
4-methoxy-N-pyridin-4-ylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O2/c1-17-12-4-2-10(3-5-12)13(16)15-11-6-8-14-9-7-11/h2-9H,1H3,(H,14,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJCYIPIOMMKQMC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2=CC=NC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[5-(1-isopropyl-3-pyrrolidinyl)-1,2,4-oxadiazol-3-yl]pyridazine](/img/structure/B5520837.png)
![N-{(3S*,4R*)-1-[(4,5-dimethyl-2-thienyl)carbonyl]-4-isopropyl-3-pyrrolidinyl}methanesulfonamide](/img/structure/B5520853.png)
![3-(1H-pyrazol-1-ylmethyl)-N-{[2-(2-pyrimidinyl)-1,3-thiazol-4-yl]methyl}benzamide](/img/structure/B5520857.png)
![2-[(2-{1-[(1-cyclopropyl-1H-pyrrol-2-yl)carbonyl]-4-piperidinyl}-1H-imidazol-1-yl)methyl]pyridine](/img/structure/B5520861.png)
![ethyl ({2-[(4-butoxyphenyl)amino]-2-oxoethyl}thio)acetate](/img/structure/B5520865.png)

![N-{(3S*,4R*)-1-[3-(3,5-dimethyl-4-isoxazolyl)propanoyl]-4-isopropyl-3-pyrrolidinyl}methanesulfonamide](/img/structure/B5520881.png)


![3-[1-(carboxymethyl)-5-(2-thienyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B5520903.png)
![N-[(benzylamino)carbonothioyl]-2-fluorobenzamide](/img/structure/B5520904.png)

![4-{4-methyl-6-[2-(4-morpholinyl)ethoxy]-2-pyrimidinyl}morpholine](/img/structure/B5520914.png)
